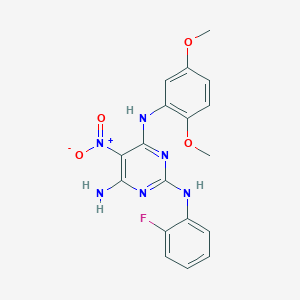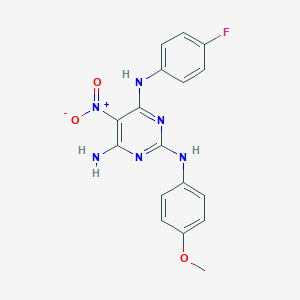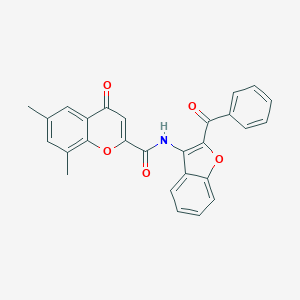![molecular formula C22H16BrN5OS B357291 2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577996-75-9](/img/structure/B357291.png)
2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a bromophenyl group, a thienylmethyl group, and a pyrroloquinoxaline core, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrroloquinoxaline structure.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound and a suitable catalyst.
Attachment of the Thienylmethyl Group: The thienylmethyl group is attached via a nucleophilic substitution reaction, where the thienylmethyl moiety reacts with an appropriate leaving group on the pyrroloquinoxaline core.
Final Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.
Scientific Research Applications
2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-bromophenyl)thiazole
- 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyrroloquinoxaline core, in particular, provides a versatile scaffold for further functionalization and exploration in various scientific fields.
Properties
CAS No. |
577996-75-9 |
|---|---|
Molecular Formula |
C22H16BrN5OS |
Molecular Weight |
478.4g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H16BrN5OS/c23-13-7-9-14(10-8-13)28-20(24)18(22(29)25-12-15-4-3-11-30-15)19-21(28)27-17-6-2-1-5-16(17)26-19/h1-11H,12,24H2,(H,25,29) |
InChI Key |
UEWGNIWODFXCTO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)Br)N)C(=O)NCC5=CC=CS5 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)Br)N)C(=O)NCC5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methylphenyl 3-amino-6-(2-furyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B357211.png)
![N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide](/img/structure/B357213.png)
![1-(4-methylphenyl)-4-oxo-N-[4-(1-piperidinylsulfonyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B357214.png)

![2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B357217.png)
![methyl 2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B357219.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B357223.png)
![2-amino-1-(4-butylphenyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357224.png)
![3-methyl-N-[3-(4-toluidino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B357226.png)
![2-Amino-2',5-dioxo-8'-ethyl-6'-phenyl-4',4',6'-trimethyl-5,5',6,6',7,8-hexahydrospiro(chromene-4,1'-pyrrolo[3,2,1-ij]quinoline)-3-carbonitrile](/img/structure/B357228.png)
![4-(2,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B357230.png)
![ethyl 2'-amino-5-bromo-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate](/img/structure/B357231.png)
